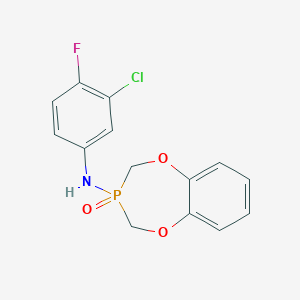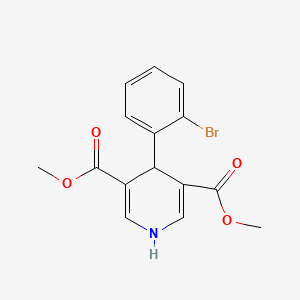![molecular formula C19H17FN2O B15003990 4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15003990.png)
4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This particular compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, which can influence its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can be achieved through a multi-step process. One efficient method involves the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation . This method uses iodobenzene and terminal alkynes as starting materials, with a palladium catalyst to facilitate the carbonylative coupling. The key intermediate, 1,3-ynone, is then subjected to cyclocondensation under mild conditions using Cp2TiCl2, m-phthalic acid, and ethanol .
Industrial Production Methods
In an industrial setting, continuous flow chemistry can be employed for the synthesis of benzodiazepines . This method allows for the efficient and scalable production of the compound by using a flow platform that integrates multiple reaction steps. The process involves the acylation of aminobenzophenones followed by cyclocondensation to form the benzodiazepine core .
化学反応の分析
Types of Reactions
4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its benzodiazepine core, it has potential therapeutic applications as an anxiolytic or anticonvulsant agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets in the body. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The presence of the fluorine and methoxy groups may influence the compound’s binding affinity and selectivity for different receptor subtypes.
類似化合物との比較
4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can be compared with other benzodiazepines such as diazepam, fludiazepam, and clonazepam . While these compounds share a common benzodiazepine core, the presence of different substituents can significantly alter their pharmacological profiles. For example, the fluorine atom in 4-(4-fluoro-3-methoxyphenyl) may enhance its metabolic stability and binding affinity compared to other benzodiazepines.
List of Similar Compounds
- Diazepam
- Fludiazepam
- Clonazepam
- Nitrazepam
- Oxazepam
These compounds are widely used in clinical settings for their anxiolytic, hypnotic, and anticonvulsant properties .
特性
分子式 |
C19H17FN2O |
|---|---|
分子量 |
308.3 g/mol |
IUPAC名 |
4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C19H17FN2O/c1-23-18-11-13(8-9-15(18)20)19-17-7-4-10-22(17)16-6-3-2-5-14(16)12-21-19/h2-11,19,21H,12H2,1H3 |
InChIキー |
ADKORIBAHBCONO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2C3=CC=CN3C4=CC=CC=C4CN2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15003912.png)
![N-cyclopentyl-1-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B15003919.png)

![8,9-diethoxy-4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15003929.png)
![[(4-ethyl-5-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B15003933.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B15003938.png)
![2'-amino-5-fluoro-7',7'-dimethyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15003943.png)
![2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B15003956.png)
![Methyl 4,5-dimethoxy-2-[({[4-(morpholin-4-yl)-1,2,5-oxadiazol-3-yl]oxy}acetyl)amino]benzoate](/img/structure/B15003965.png)
![2-amino-4-(3-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B15003975.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B15003995.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B15004001.png)
![N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B15004007.png)
